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Compound of Interest

Compound Name: N-Propargylphthalimide

Cat. No.: B182069

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propargylphthalimide is a versatile synthetic building block that holds significant
importance in medicinal chemistry and materials science. Its unique structure, featuring a
terminal alkyne group, makes it a valuable precursor for the synthesis of a wide array of
complex organic molecules. This guide provides a comprehensive overview of its chemical
structure, physicochemical properties, synthesis, and key applications, with a focus on its utility
in drug discovery and development.

Chemical Structure and Identification

N-Propargylphthalimide, systematically named 2-(prop-2-yn-1-yl)isoindoline-1,3-dione,
consists of a phthalimide moiety attached to a propargyl group. The phthalimide group is a
bicyclic aromatic system, while the propargyl group provides a reactive terminal alkyne
functionality.

Chemical Structure:
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Identifier Value

IUPAC Name 2-(prop-2-yn-1-yl)isoindoline-1,3-dione
Synonyms N-(2-Propynyl)phthalimide

CAS Number 7223-50-9

Molecular Formula C11H7NO:2

Molecular Weight 185.18 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of N-Propargylphthalimide is presented in

the table below.
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Property

Value Reference

Appearance

White to light yellow to light
[1][2]

orange powder or crystals

Melting Point

148-155 °C [1](2][3]

Solubility

While specific quantitative data
is not readily available in the
literature, N-
Propargylphthalimide is
generally soluble in polar
aprotic solvents such as
dimethylformamide (DMF) and
dimethyl sulfoxide (DMSO). Its
miscibility with other common
organic solvents like ethyl
acetate and chloroform is
expected to be moderate,
while it is likely poorly soluble
in nonpolar solvents like
hexanes and sparingly soluble

in water.

Purity

Typically >97% (GC) [2][3]

Spectral Data

The following tables summarize the characteristic spectral data for N-Propargylphthalimide,

which are crucial for its identification and characterization.

'H NMR Spectroscopy
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
~7.85 m 2H Aromatic Protons (Ha)
~7.75 m 2H Aromatic Protons (Hb)
Methylene Protons (-
~4.47 d 2H
CHz2-)
Acetylenic Proton
~2.24 t 1H
(=C-H)
Solvent: CDCls
13C NMR Spectroscopy
Chemical Shift (8) ppm Assignment

~167.0 Carbonyl Carbons (C=0)
~134.0 Aromatic Carbons (quaternary)
~132.0 Aromatic Carbons (CH)
~123.5 Aromatic Carbons (CH)

~78.0 Acetylenic Carbon (-C=)

~72.0 Acetylenic Carbon (=C-H)
~29.0 Methylene Carbon (-CH2-)

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental

conditions.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?)

Intensity

Vibrational Mode

~3280 Strong, Sharp =C-H stretch (terminal alkyne)
~2120 Weak to Medium C=C stretch

C=0 stretch (asymmetric and
~1770 & ~1715 Strong ]

symmetric)
~1600-1450 Medium C=C stretch (aromatic)

C-H bend (ortho-disubstituted
~720 Strong

aromatic)

Mass Spectrometry

The mass spectrum of N-Propargylphthalimide would show a molecular ion peak ([M]*) at

m/z = 185. Key fragmentation patterns of phthalimide derivatives often involve the loss of CO,

and for N-substituted phthalimides, cleavage of the substituent can occur. A prominent

fragment would likely be the phthalimide cation at m/z = 147.

Synthesis

N-Propargylphthalimide is commonly synthesized via a nucleophilic substitution reaction

between potassium phthalimide and propargyl bromide.

Experimental Protocol: Synthesis of N-
Propargylphthalimide.[4]

Materials:

Potassium phthalimide

Propargyl bromide (3-bromopropyne)
N,N-Dimethylformamide (DMF)

Manganese dioxide (MnO3) (catalyst)
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Ethyl acetate

Water

Saturated aqueous sodium chloride solution (brine)

Anhydrous sodium sulfate
Procedure:

¢ Dissolve 8.4 mmol of potassium phthalimide and 8.4 mmol of propargyl bromide in 10 mL of
DMF in a round-bottom flask.[4]

e Add 0.2 g of manganese dioxide to the solution as a catalyst.[4]
 Stir the reaction mixture at 28°C for 2 hours.[4]

e Upon completion of the reaction (monitored by TLC), dilute the mixture with 100 mL of ethyl
acetate.[4]

o Wash the organic layer with water, followed by a wash with saturated aqueous sodium
chloride solution.[4]

e Dry the organic layer over anhydrous sodium sulfate.[4]
« Filter the drying agent and concentrate the organic phase under reduced pressure.

» Purify the crude product by column chromatography using a solvent mixture of petroleum
ether and ethyl acetate (5:1, v/v) to obtain pure N-Propargylphthalimide.[4]

Applications in Research and Drug Development

The propargyl group of N-Propargylphthalimide is a key functional handle for its application in
"click chemistry," specifically the Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC).
This reaction allows for the efficient and specific formation of a stable triazole linkage between
the alkyne-containing N-Propargylphthalimide and an azide-functionalized molecule.

Click Chemistry
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The CuAAC reaction is a powerful tool in drug discovery for creating libraries of compounds for
high-throughput screening and for bioconjugation to label and track biomolecules.

This protocol provides a general framework for a click reaction using an alkyne such as N-
Propargylphthalimide and an azide-containing molecule.

Materials:

e N-Propargylphthalimide (alkyne)

o Azide-functionalized molecule (e.g., benzyl azide)

o Copper(ll) sulfate pentahydrate (CuSOa4-5H20)

e Sodium ascorbate

 Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine
(TBTA) as a ligand

Appropriate solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

Procedure:

In a reaction vessel, dissolve N-Propargylphthalimide (1 equivalent) and the azide-
functionalized molecule (1-1.2 equivalents) in the chosen solvent system.

 In a separate vial, prepare a premixed solution of CuSOa (e.g., 0.1 equivalents) and the
ligand (e.g., 0.5 equivalents).

e Add the copper-ligand solution to the reaction mixture.

« Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 1
equivalent).

 Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored
by TLC or LC-MS.
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o Upon completion, the product can be isolated and purified using standard techniques such
as extraction and column chromatography.

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuUAAC)
reaction.

Biological Activity of Phthalimide Derivatives

The phthalimide scaffold is a well-known pharmacophore present in numerous biologically
active compounds. Derivatives of phthalimide have been reported to exhibit a wide range of
activities, including anti-inflammatory, antimicrobial, and anticancer properties. While specific
signaling pathways directly modulated by N-Propargylphthalimide have not been extensively
elucidated in the literature, its derivatives are subjects of ongoing research. For instance, some
naphthalimide derivatives, which share structural similarities with phthalimides, have been
shown to act as DNA intercalators and can induce apoptosis in cancer cells through the
activation of ROS-p38 MAPK signaling pathways.[5][6] Additionally, some phthalimide
derivatives have been investigated as potential inhibitors of vascular endothelial growth factor
receptor 2 (VEGFR-2), a key player in angiogenesis.
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Caption: Potential biological targets and pathways of phthalimide derivatives.
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Conclusion

N-Propargylphthalimide is a valuable and versatile chemical entity with significant
applications in organic synthesis, medicinal chemistry, and materials science. Its readily
available terminal alkyne functionality makes it an ideal substrate for click chemistry, enabling
the rapid and efficient synthesis of diverse molecular architectures. The phthalimide core, a
known pharmacophore, provides a foundation for the development of novel therapeutic agents.
This technical guide has provided a comprehensive overview of the chemical structure,
properties, synthesis, and applications of N-Propargylphthalimide, offering a valuable
resource for researchers and professionals in the field of drug discovery and development.
Further exploration of the biological activities of N-Propargylphthalimide and its derivatives is
warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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